Cas no 2034403-76-2 (5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide)

5-Chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and methoxy groups, linked to a 5-methyl-1,2-oxazol-4-ylmethyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The chloro and methoxy substitutions enhance electronic and steric effects, influencing binding affinity and metabolic stability. The 1,2-oxazole ring contributes to heterocyclic diversity, potentially improving bioactivity. Its well-defined synthesis route allows for high purity and scalability. This compound is particularly useful as an intermediate in drug discovery, offering versatility for derivatization in the development of novel bioactive molecules.
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide structure
2034403-76-2 structure
Product Name:5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide
CAS No:2034403-76-2
MF:C13H13ClN2O3
MW:280.706922292709
CID:6021639
PubChem ID:119101561
Update Time:2025-06-11

5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide
    • AKOS026702023
    • 5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
    • 5-chloro-2-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide
    • F6512-8954
    • 2034403-76-2
    • Inchi: 1S/C13H13ClN2O3/c1-8-9(7-16-19-8)6-15-13(17)11-5-10(14)3-4-12(11)18-2/h3-5,7H,6H2,1-2H3,(H,15,17)
    • InChI Key: CBMDOECLELJOHR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NCC1C=NOC=1C)=O)OC

Computed Properties

  • Exact Mass: 280.0614700g/mol
  • Monoisotopic Mass: 280.0614700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.4Ų

5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide Pricemore >>

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Additional information on 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide

Introduction to 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide (CAS No. 2034403-76-2)

5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide, identified by its Chemical Abstracts Service (CAS) number 2034403-76-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of benzamide derivatives, characterized by a benzene ring linked to an amide functional group. The presence of multiple substituents, including a chloro group at the 5-position, a methoxy group at the 2-position, and an N-(5-methyl-1,2-oxazol-4-yl)methyl side chain, endows this compound with unique chemical properties and potential biological activities.

The 5-methyl-1,2-oxazole moiety is a key feature of this compound, contributing to its structural rigidity and influencing its interactions with biological targets. Oxazole derivatives are well-known for their diverse pharmacological effects, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at the 5-position of the oxazole ring further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to specific enzymes or receptors.

In recent years, there has been growing interest in benzamide derivatives as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas due to their ability to modulate biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The structural features of 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide make it a particularly intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is often associated with cancer and other diseases. By inhibiting specific kinases, compounds like 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide could potentially restore normal cellular function. Preliminary studies have suggested that the chloro and methoxy substituents may enhance the compound's ability to interact with the active site of target kinases, while the oxazole ring provides additional binding interactions.

Another area of interest is the potential antimicrobial activity of this compound. Antibiotic resistance is a growing global health concern, and there is an urgent need for new antibiotics with novel mechanisms of action. The structural complexity of 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide suggests that it may disrupt essential bacterial processes such as DNA replication or cell wall synthesis. Further research is needed to fully elucidate its antimicrobial spectrum and mode of action.

The synthesis of 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in achieving high yields and purity levels for this compound.

In conclusion,5-chloro-2-methoxy-N-(5-methyl-1,2-o xazol -4 -yl)m ethylbenzamide (CAS No. 2034403 -76 -2) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive target for medicinal chemistry research. As our understanding of disease mechanisms continues to evolve,this compound may play a significant role in the discovery and development of new therapeutic agents.

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